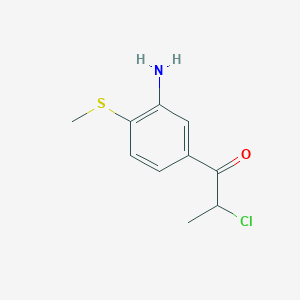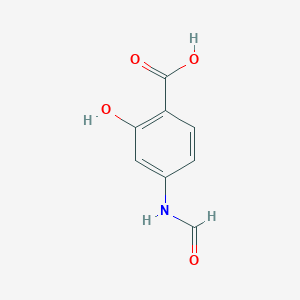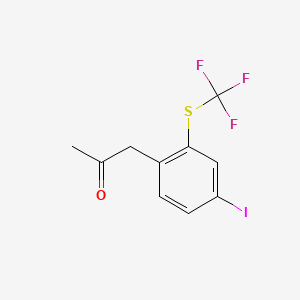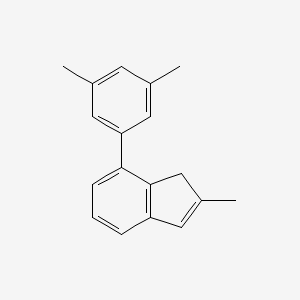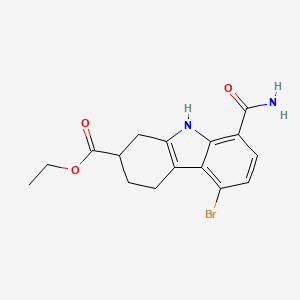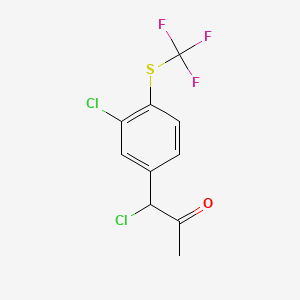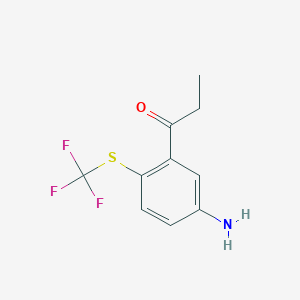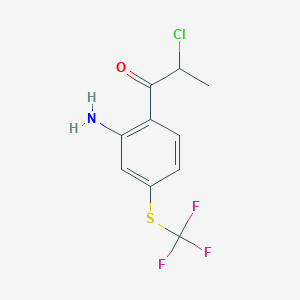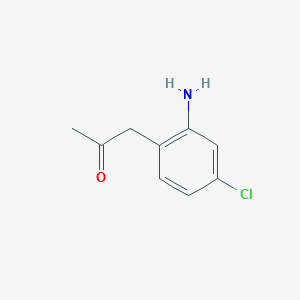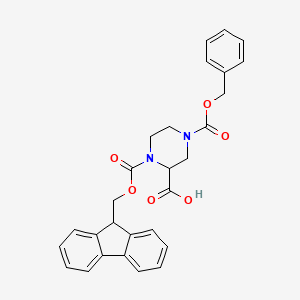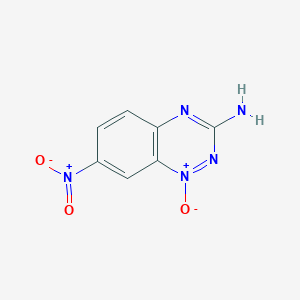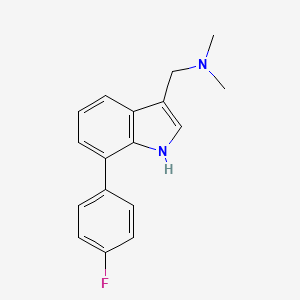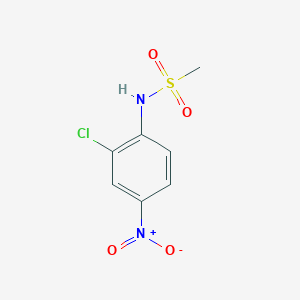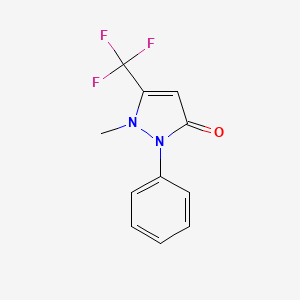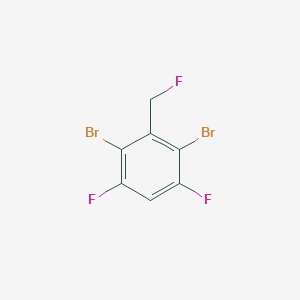
1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a halogenated derivative of benzene, characterized by the presence of bromine and fluorine atoms attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4,6-difluoro-2-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and waste .
化学反応の分析
Types of Reactions
1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
科学的研究の応用
1,3-Dibromo-4,6-difluoro
特性
分子式 |
C7H3Br2F3 |
|---|---|
分子量 |
303.90 g/mol |
IUPAC名 |
2,4-dibromo-1,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-6-3(2-10)7(9)5(12)1-4(6)11/h1H,2H2 |
InChIキー |
UTHZSQRJKVSHOK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)Br)CF)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


